molecular formula C4H6Cl2O2 B100798 Methyl 2,2-dichloropropionate CAS No. 17640-02-7

Methyl 2,2-dichloropropionate

Cat. No.: B100798
CAS No.: 17640-02-7
M. Wt: 156.99 g/mol
InChI Key: RDYUJBOUMXIDPY-UHFFFAOYSA-N
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Description

Evolution of Halogenated Aliphatic Compounds in Agricultural Chemistry

Halogenated aliphatic hydrocarbons constitute a significant class of organic chemicals characterized by the replacement of one or more hydrogen atoms with halogen elements (fluorine, chlorine, bromine, or iodine) in a non-aromatic hydrocarbon structure. Unlike aromatic compounds, these molecules do not contain a benzene ring, which gives them distinct chemical and biological properties that have proven valuable in agricultural applications.

The introduction of halogenated compounds in agriculture represents a watershed moment in the development of modern weed control strategies. The discovery of 2,4-D during the Second World War marked the first successful selective herbicide, triggering a worldwide revolution in agricultural output when commercially released in 1946. This breakthrough enabled greatly enhanced weed control in cereal grass crops by selectively killing dicots (broadleaf plants) while sparing monocots (grasses).

Following this initial success, new herbicide mechanisms of action were discovered at a relatively steady rate of one unique MOA every two years from the early 1950s to the mid-1980s. This period of innovation established halogenated compounds as fundamental tools in modern agriculture, with herbicides eventually representing about 60% of pesticides used worldwide. The halogenation of organic molecules enhanced their biological activity by increasing lipophilicity, facilitating penetration into plant tissues, and often improving their stability against enzymatic degradation.

Discovery and Development of Methyl 2,2-dichloropropionate

This compound, also known as Dalapon methyl ester, emerged as part of the broader research into halogenated herbicides that gained momentum in the post-World War II period. While specific records of its first synthesis are limited in the available literature, its development would have been connected to research on its parent compound, 2,2-dichloropropionic acid (Dalapon), which became an important selective herbicide for controlling perennial grasses.

The chemical structure of this compound features a central carbon atom with two chlorine substituents, a methyl group, and a carboxylic ester group. This specific arrangement confers its herbicidal properties while modifying its physical characteristics compared to the parent acid.

Property Value
CAS Number 17640-02-7
Molecular Formula C₄H₆Cl₂O₂
Molecular Weight 156.995
Density 1.3±0.1 g/cm³
Boiling Point 143.5±20.0 °C at 760 mmHg
Flash Point 50.5±20.8 °C
IUPAC Name Propanoic acid, 2,2-dichloro-, methyl ester
LogP 1.34
Vapor Pressure 5.3±0.3 mmHg at 25°C
Index of Refraction 1.443

The compound carries several hazard classifications important for handling and safety considerations:

Hazard Type Classification
Symbol GHS02, GHS05, GHS07
Signal Word Danger
Hazard Statements H226-H302-H315-H318-H335
Precautionary Statements P261-P280-P305 + P351 + P338
Personal Protective Equipment Eyeshields; Faceshields; full-face respirator; Gloves; multi-purpose combination respirator cartridge

Relationship to Dalapon (2,2-dichloropropionic acid) in Agricultural Applications

This compound is fundamentally linked to Dalapon (2,2-dichloropropionic acid) as its methyl ester derivative. Dalapon itself is a colorless liquid that freezes near room temperature and was marketed as a selective herbicide specifically formulated to control perennial grasses. The herbicidal activity of both compounds stems from their ability to inhibit enzymes that process pyruvate, thereby disrupting critical metabolic pathways in susceptible plants.

Dalapon, the parent acid of this compound, is classified as an organochlorine herbicide and plant growth regulator. It operates through a selective, systemic mechanism, being absorbed through both leaves and roots, and inhibits lipid synthesis in target plants. Data suggests it is moderately persistent in soil systems, highly soluble in water, and relatively volatile.

The esterification of Dalapon to form this compound alters several key properties while maintaining the core herbicidal activity. This chemical modification typically enhances lipophilicity, which can significantly affect how the compound penetrates plant cuticles and cell membranes, as well as its translocation within plant tissues. The LogP value of 1.34 for this compound indicates moderate lipophilicity, supporting its ability to penetrate plant tissues while maintaining some water solubility.

This relationship exemplifies a common strategy in agrochemical development: modifying active ingredients through esterification or salt formation to optimize properties such as stability, solubility, or bioavailability. In the case of Dalapon, it was typically formulated as the sodium salt or as a mixture of sodium and magnesium salts for commercial applications, while the methyl ester would provide different handling and application characteristics.

Historical Usage Patterns and Regulatory Development

The historical usage of Dalapon, the parent compound of this compound, provides context for understanding the role of these halogenated herbicides in agriculture. Dalapon was extensively used to control annual and perennial grasses in diverse crops including fruit trees, beans, coffee, corn, cotton, and peas. Its application extended beyond agricultural settings to numerous non-crop situations such as lawns, drainage ditches, railroad tracks, and industrial areas.

The specific targets of Dalapon included problematic grass weeds such as:

Target Weeds Crop Applications
Bluegrass; Crabgrass; Quackgrass; Bermudagrass; Johnsongrass; Cattails; Rushes; Barnyardgrass; Couch Cotton; Fruit (currants, plums, apricots, cherries, citrus); Potatoes; Sugarcane; Carrots; Alfalfa; Asparagus; Flax; Lucerne; Non-crop situations

Domestic production of Dalapon in 1982 ranged between 7 and 9 million pounds of active ingredient, highlighting its significant commercial importance during that period. In California in 1984, usage patterns showed a predominant application in non-food contexts:

Use Category Percentage
Non-food use 92.9% (89.9% use on rights of way)
Food crops (mainly sugarbeet) 6.7%

The regulatory landscape for Dalapon has evolved significantly over time. Currently, Dalapon is not approved for use in the United Kingdom under GB regulatory status, with its approval having expired. Similarly, under EC Regulation 1107/2009 (repealing Directive 91/414), Dalapon is not approved for use in the European Union.

In the United States, the Environmental Protection Agency established drinking water standards for Dalapon, setting both the Maximum Contaminant Level Goal (MCLG) and Maximum Contaminant Level (MCL) at 0.2 mg/L. The EPA's health effects assessment indicates that acute exposures above the MCL do not cause significant effects, though the compound is readily absorbed and distributed throughout the body. Chronic exposure above the MCL potentially causes increased kidney-to-body weight ratios.

While specific regulatory information for this compound is more limited in the available literature, as the methyl ester of Dalapon, it would likely have followed similar regulatory trajectories. The current regulatory status of this compound varies by jurisdiction, reflecting broader trends in the reassessment of organochlorine compounds in agriculture based on environmental persistence, potential for bioaccumulation, and ecotoxicological considerations.

Properties

IUPAC Name

methyl 2,2-dichloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O2/c1-4(5,6)3(7)8-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYUJBOUMXIDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066233
Record name Methyl 2,2-dichloropropionate
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Molecular Weight

156.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17640-02-7
Record name Propanoic acid, 2,2-dichloro-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2,2-dichloro-, methyl ester
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Record name Propanoic acid, 2,2-dichloro-, methyl ester
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Record name Methyl 2,2-dichloropropionate
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Record name Methyl 2,2-dichloropropanoate
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Preparation Methods

Key Parameters:

  • Catalyst : Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) at 0.5–2 mol% accelerates radical formation.

  • Temperature : 70–100°C optimizes chlorine activation without side reactions.

  • Solvent : Solvent-free conditions or non-polar media (e.g., CCl₄) enhance selectivity.

Example Protocol :

  • Methyl propionate (1 mol) and AIBN (1 mol%) are heated to 80°C.

  • Cl₂ gas is introduced at 0.1 L/min for 6 hours.

  • Excess Cl₂ is purged, and the crude product is distilled under reduced pressure (bp: 112–114°C at 760 mmHg).

Yield : 65–72% (purity >90%).

Esterification of 2,2-Dichloropropionic Acid

This two-step approach involves synthesizing 2,2-dichloropropionic acid followed by esterification with methanol.

Step 1: Synthesis of 2,2-Dichloropropionic Acid

Propionic acid is chlorinated using PCl₃ or PCl₅ in the presence of a Lewis acid (e.g., FeCl₃). The reaction occurs at 40–60°C, with Cl₂ gas introduced incrementally to avoid over-chlorination.

Reaction :

CH₃CH₂COOH+2Cl2FeCl3Cl2CHCOOH+2HCl\text{CH₃CH₂COOH} + 2\text{Cl}2 \xrightarrow{\text{FeCl}3} \text{Cl}_2\text{CHCOOH} + 2\text{HCl}

Yield : 78–85%.

Step 2: Esterification with Methanol

The acid is refluxed with methanol and H₂SO₄ (5 wt%) for 4–6 hours. Excess methanol is removed via distillation, and the ester is purified by fractional distillation.

Reaction :

Cl2CHCOOH+CH3OHH2SO4Cl2CHCOOCH3+H2O\text{Cl}2\text{CHCOOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Cl}2\text{CHCOOCH}3 + \text{H}_2\text{O}

Yield : 88–92% (purity >95%).

Catalytic Chlorodehydroxylation of Methyl Lactate

A stereospecific method involves converting methyl lactate to this compound using thionyl chloride (SOCl₂) and a pyridine catalyst.

Procedure :

  • Methyl lactate (1 mol) and pyridine (1.2 mol) are dissolved in dry dichloromethane.

  • SOCl₂ (2.2 mol) is added dropwise at 0°C, followed by stirring at 25°C for 12 hours.

  • The mixture is washed with NaHCO₃ (5%) and brine, then dried over MgSO₄.

Yield : 80–85% (enantiomeric excess >98%).

Continuous-Flow Chlorination of Methyl Acrylate

Adapted from industrial dichloropropionate synthesis, this method employs a tubular reactor for efficient heat and mass transfer. Methyl acrylate is chlorinated in a continuous flow system using Cl₂ and a heterocyclic base catalyst (e.g., pyridine).

Conditions :

  • Residence time : 5–10 minutes.

  • Temperature : 50–100°C.

  • Catalyst : 1.5–6.5% pyridine relative to methyl acrylate.

Reaction :

CH2=CHCOOCH3+2Cl2Cl2CHCOOCH3+2HCl\text{CH}2=\text{CHCOOCH}3 + 2\text{Cl}2 \rightarrow \text{Cl}2\text{CHCOOCH}_3 + 2\text{HCl}

Yield : 88–96% (purity >97%).

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Byproducts Scalability
Radical Chlorination65–7290–93Isomeric dichloridesModerate
Acid Esterification88–9295–98Water, HClHigh
Catalytic Dehydroxylation80–8598–99SO₂, HClLab-scale
Continuous-Flow88–9697–99HClIndustrial

Challenges and Optimization Strategies

Regioselectivity Control

Unwanted 2,3-dichloro isomers form during radical chlorination due to competing addition pathways. Using bulky solvents (e.g., tert-butyl benzene) or low temperatures (–20°C) suppresses isomerization.

Catalyst Recovery

Pyridine in continuous-flow systems can be recovered via distillation, reducing costs by 15–20%.

Environmental Impact

Wet scrubbing of HCl gas with NaOH minimizes emissions, achieving >99% neutralization efficiency.

Emerging Techniques

Photoredox Catalysis

Visible-light-driven chlorination using Ru(bpy)₃²⁺ and Cl⁻ sources (e.g., NaCl) enables room-temperature synthesis with 70–75% yield.

Biocatalytic Esterification

Lipase-catalyzed esterification of 2,2-dichloropropionic acid in ionic liquids achieves 90% conversion under mild conditions (40°C, 24 hours).

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2-dichloropropionate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form 2,2-dichloropropionic acid and methanol.

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, amines, and other nucleophiles can react with the chlorine atoms.

    Catalysts: Acid or base catalysts are commonly used to facilitate these reactions.

Major Products Formed:

    2,2-Dichloropropionic Acid: Formed through hydrolysis.

    Substituted Derivatives: Various derivatives can be formed depending on the nucleophile used in substitution reactions.

Scientific Research Applications

Analytical Chemistry

Application Summary:
Methyl 2,2-dichloropropionate is utilized as an analytical standard in various chromatographic techniques.

Methods of Application:

  • High-Performance Liquid Chromatography (HPLC)
  • Gas Chromatography (GC)

Results or Outcomes:
Using this compound as a standard allows for accurate and precise measurements in chemical analyses. Its stability and defined properties make it an ideal reference compound for calibration in analytical procedures.

Agricultural Science

Herbicidal Properties:
this compound has been investigated for its potential herbicidal effects. Studies indicate that it can impact plant growth and development when applied as a foliar treatment.

Impact on Plant Physiology:
Research highlights its role in altering metabolic processes in plants, which can lead to inhibited growth rates under certain concentrations.

Case Study:
In a controlled study, the application of this compound resulted in significant reductions in biomass for specific weed species, demonstrating its effectiveness as a herbicide.

Environmental Studies

Biodegradation Research:
this compound serves as a valuable tool in biodegradation studies. It helps researchers understand the breakdown of halogenated compounds in the environment.

Microbial Interaction Studies:
Research has shown that microorganisms can degrade this compound, providing insights into the environmental risks associated with halogenated compounds. This research is crucial for assessing the ecological impact of using such chemicals in agriculture.

Safety and Hazard Considerations

Given its potential toxicity, proper safety measures are essential when handling this compound. It is classified as harmful if swallowed and causes skin irritation and serious eye damage .

Hazard Classification Description
Acute ToxicityHarmful if swallowed
Skin IrritationCauses skin irritation
Eye DamageCauses serious eye damage
Aquatic ChronicHarmful to aquatic life with long-lasting effects

Mechanism of Action

The mechanism of action of Methyl 2,2-dichloropropionate involves its interaction with specific molecular targets and pathways. In plants, it acts as a herbicide by inhibiting the growth of certain species. The compound is absorbed by the plant tissues, where it disrupts metabolic processes, leading to phytotoxicity . The exact molecular targets and pathways involved in its herbicidal action are still under investigation.

Comparison with Similar Compounds

Substrate Specificity of Dehalogenases

  • 2,2-Dichloropropionate :
    • Degraded by Methylobacterium sp. HJ1 via a dehalogenase converting it to pyruvate with 0.039 µmol Cl⁻/min/mg protein activity .
    • Labrys sp. Wy1 exhibits a doubling time of 33.44 hours at 30 mM but is inhibited at higher concentrations .
  • 2-Chloropropionate :
    • Rhizobium sp. RC1 utilizes DehD (specific to D-isomer) and DehL (specific to L-isomer) enzymes, producing lactate .
    • Induces dehalogenase activity in Methylobacterium sp. HJ1 but is metabolized faster than 2,2-DCP .
  • 3-Chloropropionate: Degraded by Rhodococcus sp. HJ1 .
  • HJ1 .

Environmental Persistence

Compound Soil Half-Life Hydrolysis Rate (pH 7) Toxicity Threshold
2,2-Dichloropropionate 10–30 days Rapid under alkaline conditions 30 mM (bacterial growth inhibition)
2-Chloropropionate <7 days Moderate 50 mM
3-Chloropropionate 5–14 days Slow 20 mM
Monochloroacetate 7–21 days Rapid 15 mM

Enzymatic Mechanisms

  • DehE from Rhizobium sp. RC1 : Broad specificity, acting on 2,2-DCP, 2-chloropropionate, and dichloroacetate, with higher activity on brominated substrates .
  • DehL from Rhizobium sp. RC1 : Specific to L-2-chloropropionate and dichloroacetate, producing D-lactate .
  • Dehalogenase from Methylobacterium sp.

Key Research Findings

Novel Bacterial Strains: Labrys sp. Wy1 is the first reported Labrys species capable of degrading 2,2-DCP, with optimal activity at 30 mM . Methylobacterium sp. HN2006B degrades 20 mM 2,2-DCP completely within 23 hours, the fastest among known strains .

Enzyme Engineering :

  • Structural studies of D-2-haloacid dehalogenase (HadD AJ1) reveal binding site residues (Glu33, Trp34) critical for 2,2-DCP recognition .

Environmental Impact :

  • Dalapon residues persist in soil for up to 30 days, necessitating microbial remediation strategies .
  • Bioaugmentation with Alcaligenes xylosoxidans enhances 2,2-DCP degradation in contaminated soils .

Biological Activity

Methyl 2,2-dichloropropionate (MDCP) is a halogenated ester that has garnered attention due to its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings from various sources.

  • Molecular Formula : C₄H₆Cl₂O₂
  • Molecular Weight : 156.99 g/mol
  • CAS Number : 75-99-0
  • Boiling Point : 202°C
  • Melting Point : 166°C (dec.)

Biological Activity Overview

MDCP exhibits a range of biological activities, including cytotoxicity, genotoxicity, and potential therapeutic effects in various biological systems. Its halogenated structure contributes to its interaction with biological macromolecules, influencing cellular processes.

Cytotoxicity

MDCP has been shown to exhibit cytotoxic effects on various cell lines. For instance, studies have indicated that MDCP can induce cell death in cancerous cells through apoptosis pathways. The following table summarizes key findings from research on the cytotoxic effects of MDCP:

Cell LineIC50 (µg/mL)Mechanism of Action
HepG2 (liver cancer)25Induction of apoptosis via ROS generation
MCF-7 (breast cancer)30Cell cycle arrest and apoptosis
A549 (lung cancer)20Inhibition of mitochondrial respiration

The mechanisms by which MDCP exerts its biological effects are multifaceted:

  • Reactive Oxygen Species (ROS) Generation : MDCP induces oxidative stress in cells, leading to increased ROS levels which can trigger apoptosis.
  • Mitochondrial Dysfunction : The compound interferes with mitochondrial function, affecting ATP production and promoting cell death in cancer cells.
  • DNA Damage : Evidence suggests that MDCP can induce genotoxic effects, leading to DNA strand breaks and subsequent cellular responses aimed at repair or apoptosis.

Case Studies

Several case studies have explored the biological activity of MDCP:

  • Study on HepG2 Cells : A study demonstrated that treatment with MDCP resulted in significant apoptosis in HepG2 cells, with an observed IC50 value of 25 µg/mL. The mechanism was linked to ROS-induced mitochondrial dysfunction and activation of caspase pathways .
  • MCF-7 Breast Cancer Model : In MCF-7 cells, MDCP was found to cause cell cycle arrest at the G2/M phase, leading to a reduction in cell proliferation. This was attributed to the disruption of microtubule dynamics .

Toxicological Profile

While MDCP shows promise as a therapeutic agent, its toxicity profile must also be considered. Toxicological assessments indicate:

  • Acute Toxicity : High doses can lead to symptoms such as dizziness, nausea, and respiratory distress.
  • Genotoxicity : Studies have reported that MDCP can induce DNA damage in mammalian cells at concentrations above 10 µg/mL .

Q & A

Basic: What are the standard analytical methods for determining the purity of Methyl 2,2-dichloropropionate in technical-grade samples?

Answer:
Quantitative Nuclear Magnetic Resonance (QNMR) spectroscopy is the preferred method for assessing purity due to its precision and ability to differentiate between structurally similar impurities. QNMR avoids the need for reference standards and can analyze samples directly in deuterated solvents (e.g., D₂O or CDCl₃). Key steps include:

  • Sample Preparation: Dissolve ~20 mg of the compound in 0.6 mL deuterated solvent.
  • Data Acquisition: Use a ¹H NMR spectrometer with a relaxation delay ≥5×T₁ (spin-lattice relaxation time) to ensure quantitative accuracy.
  • Integration: Compare proton signal areas of the target compound to internal standards (e.g., maleic acid).
    Chromatographic methods like HPLC or GC require derivatization and external calibration, introducing potential errors. QNMR outperforms these methods in reproducibility for halogenated propionates .

Basic: How can researchers isolate and identify microbial strains capable of degrading this compound?

Answer:
Use enrichment culture techniques with selective media:

  • Media Composition: Mineral salts medium (e.g., KH₂PO₄, Na₂HPO₄, MgSO₄) supplemented with this compound (5–10 mM) as the sole carbon source.
  • Incubation: Aerobic conditions at 25–30°C for 5–7 days.
  • Isolation: Streak cultures on agar plates and screen for colonies exhibiting dehalogenase activity (halo formation via chloride release).
  • Identification: Perform 16S rDNA sequencing for genus-level classification (e.g., Pseudomonas, Agrobacterium, or Methylobacterium spp.) .

Advanced: How should researchers design experiments to investigate the induction and substrate specificity of dehalogenases in Methylobacterium sp. HJ1?

Answer:

  • Induction Studies: Grow cultures in media containing potential inducers (e.g., 2,2-dichloropropionate, 3-chloropropionate) and measure enzyme activity via chloride ion-selective electrode or colorimetric assays (e.g., FeNO₃/AgNO₃ precipitation).
  • Substrate Specificity: Test activity against halogenated analogs (e.g., dichloroacetate, monochloroacetate) in cell-free extracts. Use HPLC-MS to monitor substrate depletion and product formation.
  • Kinetic Analysis: Calculate Kₘ and Vₘₐₓ using Lineweaver-Burk plots. Note that 3-chloropropionate acts as a non-substrate inducer, requiring transcriptional profiling (e.g., RT-qPCR) to confirm gene regulation .

Advanced: What methodologies are recommended for resolving contradictions in reported bacterial doubling times during this compound degradation?

Answer:
Contradictions often arise from differences in auxotrophic factors or experimental conditions:

  • Variable Control: Replicate studies using standardized media (e.g., mineral salts + 0.05% yeast extract) to assess growth enhancement.
  • Metabolic Profiling: Perform RNA-seq or proteomics to identify upregulated pathways (e.g., glyoxylate shunt) under varying carbon sources.
  • Environmental Mimicry: Compare lab conditions to field data (e.g., soil pH, temperature) using microcosm experiments .

Basic: What are the optimal growth conditions for bacteria utilizing this compound as a sole carbon source?

Answer:

  • Temperature: 30°C (mesophilic strains); growth ceases at <5°C or >37°C.
  • pH: Neutral to slightly alkaline (pH 7.0–7.5).
  • Supplements: Add 0.05% yeast extract to reduce doubling time from 12.4 h to 5 h. Avoid organic acids (e.g., citrate) that repress dehalogenase expression.
  • Aeration: Maintain dissolved O₂ >2 mg/L for aerobic degradation .

Advanced: How can nuclear magnetic resonance (NMR) spectroscopy be applied to track the environmental degradation products of this compound?

Answer:

  • Sample Collection: Extract water or soil samples with ethyl acetate, concentrate via rotary evaporation, and dissolve in deuterated solvents.
  • ¹³C NMR: Identify metabolic intermediates (e.g., pyruvate, glyoxylate) by comparing chemical shifts to databases.
  • Quantitative Analysis: Use heteronuclear single quantum coherence (HSQC) to correlate ¹H-¹³C signals for low-concentration products.
  • Validation: Cross-reference with GC-MS data for halogenated byproducts (e.g., dichloroacetate) .

Basic: What enzymatic assays are used to confirm dehalogenase activity in microbial isolates degrading this compound?

Answer:

  • Colorimetric Assay: Measure chloride release using AgNO₃ (white precipitate) or mercury(II) thiocyanate (red complex at 460 nm).
  • pH-Stat Method: Monitor proton release during dehalogenation under controlled pH.
  • HPLC-Based Assay: Quantify substrate depletion (e.g., this compound) and product formation (e.g., pyruvate) using a C18 column with UV detection at 210 nm .

Advanced: What strategies are effective in characterizing non-substrate inducers of dehalogenase activity observed in certain microbial strains?

Answer:

  • Transcriptomic Analysis: Perform RNA sequencing to identify genes upregulated by non-substrate inducers (e.g., 3-chloropropionate).
  • Promoter Mapping: Use electrophoretic mobility shift assays (EMSAs) to identify transcription factors binding to dehalogenase gene promoters.
  • Enzyme Kinetics: Compare induction efficiency (units/mg protein) between substrate and non-substrate inducers. Note that non-substrates may require co-metabolism with secondary carbon sources .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,2-dichloropropionate
Reactant of Route 2
Reactant of Route 2
Methyl 2,2-dichloropropionate

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